molecular formula C8H8N2O2S B13069181 3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B13069181
M. Wt: 196.23 g/mol
InChI Key: CTFKAWCRHKRICT-UHFFFAOYSA-N
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Description

3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl imidazole-2-carboxylate with thioamide derivatives in the presence of a base such as potassium tert-butoxide (t-BuOK). This reaction proceeds under mild conditions and results in the formation of the desired imidazothiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions: Major Products Formed:

Scientific Research Applications

3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid can be compared with other imidazothiazole derivatives:

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of the imidazothiazole scaffold .

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

3-ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

InChI

InChI=1S/C8H8N2O2S/c1-2-5-4-13-8-9-6(7(11)12)3-10(5)8/h3-4H,2H2,1H3,(H,11,12)

InChI Key

CTFKAWCRHKRICT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=CN12)C(=O)O

Origin of Product

United States

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